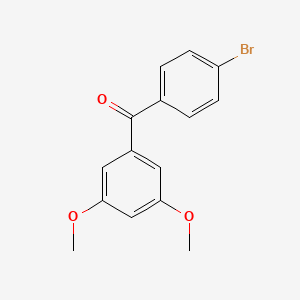

4-Bromo-3',5'-dimethoxybenzophenone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(4-bromophenyl)-(3,5-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-13-7-11(8-14(9-13)19-2)15(17)10-3-5-12(16)6-4-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQFZACRBGACFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Precursors

Foundational Synthetic Pathways to 4-Bromo-3',5'-dimethoxybenzophenone

Two logical, though not equally practical, synthetic disconnections can be envisioned for 4-Bromo-3',5'-dimethoxybenzophenone. The first involves the late-stage introduction of the bromine atom onto a pre-formed 3',5'-dimethoxybenzophenone core. The second, and more common, strategy involves forming the central carbonyl bridge by acylating a dimethoxybenzene derivative with a brominated acylating agent.

This approach considers 3',5'-dimethoxybenzophenone as the immediate precursor, which would then undergo a bromination reaction. The success of this pathway is entirely dependent on controlling the position of the incoming bromine atom.

Electrophilic aromatic substitution (EAS) is the fundamental mechanism for introducing a bromine atom onto an aromatic ring. wku.edu This class of reaction proceeds via a two-step addition-elimination process.

Generation of the Electrophile : A bromine source is polarized or ionized to create a strong electrophile (formally Br⁺). With molecular bromine (Br₂), a Lewis acid catalyst is often used to generate a highly electrophilic complex. Reagents like N-bromosuccinimide (NBS) can serve as a source of electrophilic bromine, often activated by an acid or polar solvent. wikipedia.orgnsf.gov

Nucleophilic Attack and Formation of the Sigma Complex : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic bromine. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation and Restoration of Aromaticity : A base in the reaction mixture removes a proton from the sp³-hybridized carbon atom of the sigma complex that bears the new bromine atom. This step regenerates the stable aromatic ring, now substituted with bromine.

The key challenge in this synthetic approach is regioselectivity—directing the bromine atom to the desired '4' position. The substitution pattern of the starting material, 3',5'-dimethoxybenzophenone, dictates the outcome.

Directing Group Effects : The molecule contains two aromatic rings with competing directing groups.

The ring bearing the two methoxy (B1213986) groups (-OCH₃) is strongly activated towards EAS. Methoxy groups are powerful ortho, para-directors due to resonance donation of a lone pair of electrons.

The unsubstituted phenyl ring is directly attached to the electron-withdrawing carbonyl group (-C=O). The carbonyl group is a deactivating, meta-director.

Reaction Outcome : Due to the profound activating effect of the two methoxy groups, electrophilic bromination would overwhelmingly occur on the dimethoxy-substituted ring, primarily at the positions ortho to both methoxy groups (the 2' or 6' positions) or para to one and ortho to the other (the 4' position). Achieving selective bromination on the deactivated ring at the 4-position (para to the carbonyl group) is synthetically challenging and unlikely to be an efficient process.

N-bromosuccinimide (NBS) is a reagent often employed for milder and more selective brominations, particularly on activated aromatic systems. mdma.chnih.gov Its use, often in polar solvents like acetonitrile, can provide high regioselectivity. mdma.ch However, even with a milder reagent like NBS, the vast difference in reactivity between the two rings of 3',5'-dimethoxybenzophenone would still favor substitution on the activated dimethoxy ring. Therefore, this pathway is not considered a practical route for the high-yield synthesis of 4-Bromo-3',5'-dimethoxybenzophenone.

Table 1: Common Reagents for Electrophilic Aromatic Bromination

| Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|

| Bromine (Br₂) / Lewis Acid (e.g., FeBr₃) | Inert solvent | Highly reactive; can lead to polysubstitution. |

| N-Bromosuccinimide (NBS) | Acetonitrile or DMF | Milder reagent, highly regioselective for activated rings. mdma.chnih.gov |

| Lithium Bromide (LiBr) / Ceric Ammonium Nitrate (CAN) | Acetonitrile | Effective for selective monobromination of phenolic ethers. tandfonline.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Solvent, optional initiator | Less regioselective compared to NBS in some cases. nih.govnewera-spectro.com |

A more robust and widely used method for constructing unsymmetrical benzophenones is the Friedel-Crafts acylation. tamu.edubeilstein-journals.org This pathway involves forming the key carbon-carbon bond between an activated aromatic ring and an acyl group, building the desired molecular skeleton directly. For 4-Bromo-3',5'-dimethoxybenzophenone, this would involve the reaction of 3,5-dimethoxybenzene with 4-bromobenzoyl chloride.

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction catalyzed by a Lewis acid. vedantu.com The mechanism involves several key steps:

Formation of the Acylium Ion : The Lewis acid catalyst, typically a strong one like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), coordinates to the halogen atom of the acyl halide (e.g., 4-bromobenzoyl chloride). tamu.edu

This coordination weakens the carbon-halogen bond, leading to its cleavage and the formation of a highly reactive, resonance-stabilized electrophile called an acylium ion (R-C≡O⁺).

Electrophilic Attack : The electron-rich aromatic ring (the nucleophile, in this case, 3,5-dimethoxybenzene) attacks the electrophilic carbon of the acylium ion. This step forms the sigma complex intermediate, temporarily disrupting the ring's aromaticity.

Deprotonation : The [AlCl₄]⁻ complex, or another weak base, removes a proton from the ring, restoring aromaticity and yielding the final acylated product. The catalyst is regenerated in the process, although in practice, more than stoichiometric amounts are often required as the product ketone can complex with the Lewis acid.

This specific application of the Friedel-Crafts reaction is a highly effective route to the target compound. The starting material, 3,5-dimethoxybenzene, is highly activated towards electrophilic attack due to the presence of two powerful activating methoxy groups.

Regioselectivity : The two methoxy groups are ortho, para-directors. In the case of 3,5-dimethoxybenzene, they work in concert to strongly direct the incoming electrophile (the 4-bromobenzoyl acylium ion) to the C2, C4, or C6 positions. The C4 position is para to both methoxy groups, and the C2 and C6 positions are ortho. Due to steric hindrance, acylation typically occurs at the less hindered C2 or C6 positions, leading directly to the desired bond formation.

Catalyst Choice : While strong Lewis acids like AlCl₃ are effective, they can sometimes cause undesired side reactions with highly activated, methoxy-containing rings, such as demethylation. stackexchange.com To mitigate this, milder Lewis acids are sometimes preferred.

Table 2: Lewis Acid Catalysts in Friedel-Crafts Acylation

| Lewis Acid | Strength | Notes |

|---|---|---|

| Aluminum trichloride (AlCl₃) | Strong | Very common and effective, but can cause demethylation of methoxy groups. stackexchange.comgoogle.com |

| Iron(III) chloride (FeCl₃) | Moderate | Often used as a milder alternative to AlCl₃. researchgate.net |

| Zinc chloride (ZnCl₂) | Mild | A weaker Lewis acid that can be used to avoid side reactions with sensitive substrates. stackexchange.com |

| Titanium tetrachloride (TiCl₄) | Mild | Another milder option for activated aromatic systems. stackexchange.com |

| Scandium triflate (Sc(OTf)₃) | Mild | Effective catalyst for acylation of activated rings under gentle conditions. stackexchange.com |

This Friedel-Crafts approach provides a direct, high-yield, and regiochemically controlled pathway to 4-Bromo-3',5'-dimethoxybenzophenone, making it the superior synthetic strategy.

Friedel-Crafts Acylation Approaches in Benzophenone (B1666685) Synthesis

Advanced Synthetic Strategies and Methodological Innovations

The primary route for synthesizing 4-Bromo-3',5'-dimethoxybenzophenone is the Friedel-Crafts acylation. lscollege.ac.inorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring. For the synthesis of this specific benzophenone, the reaction would typically involve the acylation of 1,3-dimethoxybenzene with 4-bromobenzoyl chloride.

The reaction mechanism commences with the formation of an acylium ion, which acts as the electrophile. This is typically achieved by reacting the acyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.com The acylium ion is resonance-stabilized, which prevents carbocation rearrangements, a common issue in Friedel-Crafts alkylations. lscollege.ac.in The aromatic ring of 1,3-dimethoxybenzene then attacks the electrophilic carbon of the acylium ion, forming a ketone. A key characteristic of the Friedel-Crafts acylation is that the ketone product is less reactive than the initial aromatic compound, which prevents multiple acylations from occurring. lscollege.ac.inorganic-chemistry.org

Comparative Analysis of Synthetic Routes: Efficiency and Yield Optimization

The efficiency and yield of the Friedel-Crafts acylation for producing 4-Bromo-3',5'-dimethoxybenzophenone can be influenced by several factors, primarily the choice of catalyst and reaction conditions.

Traditional Lewis Acid Catalysis:

The conventional method employs a stoichiometric amount of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). lscollege.ac.in This is because both the reactant (acyl chloride) and the product (aryl ketone) form complexes with the catalyst, necessitating more than a catalytic amount. organic-chemistry.org While effective, this approach has drawbacks, including the generation of significant amounts of corrosive waste during aqueous workup and the requirement for strictly anhydrous conditions. biosynth.com

Catalytic Homogeneous and Heterogeneous Acylations:

To overcome the limitations of traditional methods, research has focused on developing catalytic approaches. This includes the use of catalytic amounts of milder Lewis acids or Brønsted acids. lscollege.ac.in For instance, metal triflates have shown promise as catalysts in these reactions.

Heterogeneous catalysts, such as zeolites, clays, and sulfated zirconia, offer advantages in terms of easier separation from the reaction mixture, potential for recycling, and reduced waste generation. biosynth.com The efficiency of these catalysts is dependent on their acidity, pore size, and surface area.

| Synthetic Route | Catalyst | Typical Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional Friedel-Crafts | AlCl₃ (stoichiometric) | Good to High | High reactivity, well-established | Large amount of waste, harsh conditions |

| Catalytic Homogeneous | Metal Triflates (catalytic) | Moderate to High | Reduced catalyst loading, milder conditions | Catalyst recovery can be challenging |

| Catalytic Heterogeneous | Zeolites, Clays, Sulfated Zirconia | Variable | Catalyst is easily separable and reusable, greener | Can be less active, potential for catalyst deactivation |

Green Chemistry Principles in 4-Bromo-3',5'-dimethoxybenzophenone Synthesis

The application of green chemistry principles to the synthesis of 4-Bromo-3',5'-dimethoxybenzophenone aims to reduce its environmental impact. Key areas of innovation include the use of alternative catalysts and solvent-free reaction conditions.

Solid Acid Catalysts: The use of solid acid catalysts like zeolites and clays aligns with green chemistry principles by replacing corrosive and difficult-to-handle Lewis acids like AlCl₃. biosynth.com These solid catalysts can often be filtered off and reused, minimizing waste.

Metal- and Halogen-Free Methodologies: An innovative approach involves the use of methanesulfonic anhydride to promote the Friedel-Crafts acylation of carboxylic acids. This method avoids the use of metal and halogen-containing reagents, resulting in minimal waste. rsc.org

Solvent-Free Reactions: Performing the reaction under solvent-free conditions, for instance, by using one of the reactants as the solvent or by grinding the reactants together, can significantly reduce the environmental footprint of the synthesis.

Purification Techniques for High-Purity Compound Isolation

After the synthesis, purification of 4-Bromo-3',5'-dimethoxybenzophenone is crucial to remove unreacted starting materials, catalyst residues, and byproducts. The two primary methods for achieving high purity are column chromatography and recrystallization.

Column Chromatography Applications

Column chromatography is a widely used technique for the purification of organic compounds. For benzophenone derivatives, silica gel is a common stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is frequently employed. The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the desired product from impurities.

| Stationary Phase | Eluent System Example | Compound Polarity Eluted |

|---|---|---|

| Silica Gel | Hexane/Ethyl Acetate | Increasing polarity with higher ethyl acetate concentration |

| Alumina | Dichloromethane/Methanol | Suitable for separating compounds with different polarities |

Recrystallization Methods (e.g., toluene/hexane solvent systems)

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

For non-polar to moderately polar compounds like 4-Bromo-3',5'-dimethoxybenzophenone, a mixed solvent system such as toluene and hexane can be effective. The compound is dissolved in a minimal amount of the "good" solvent (toluene) at an elevated temperature, and then the "poor" solvent (hexane) is gradually added until the solution becomes cloudy. Upon slow cooling, the pure compound crystallizes out, leaving the impurities in the solution.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways Governed by the Bromine Atom

The presence of a bromine atom on one of the phenyl rings is a key determinant of the compound's synthetic utility, primarily through substitution and coupling reactions.

The bromine atom on the aromatic ring of 4-bromo-3',5'-dimethoxybenzophenone can be displaced by nucleophiles in nucleophilic aromatic substitution (SNA r) reactions. This class of reactions is fundamental to the functionalization of aryl halides. The generally accepted mechanism for SNA r involves a two-step addition-elimination process. libretexts.orglibretexts.org In the initial step, the nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily disrupted in this intermediate. libretexts.org The subsequent step involves the departure of the leaving group, in this case, the bromide ion, which restores the aromaticity of the ring and yields the substituted product. libretexts.org

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds. These reactions have revolutionized the synthesis of complex organic molecules, including pharmaceuticals and materials.

One of the most prominent examples is the Suzuki-Miyaura cross-coupling reaction, which typically involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. ikm.org.myarkat-usa.org This reaction is known for its high tolerance of functional groups and its effectiveness in creating biaryl linkages. For instance, the coupling of 4-bromoacetophenone with phenylboronic acid has been extensively studied to optimize reaction conditions, including the choice of catalyst, base, and temperature. ikm.org.my

Similarly, the Heck reaction provides a method for the arylation of alkenes, where an aryl halide reacts with an alkene in the presence of a palladium catalyst and a base. arkat-usa.org The Ullmann coupling is another important reaction for synthesizing symmetrical biaryl compounds, typically involving the copper-mediated reaction of two molecules of an aryl halide. nsf.gov These cross-coupling reactions significantly expand the synthetic possibilities for creating a diverse array of derivatives from 4-bromo-3',5'-dimethoxybenzophenone, enabling the introduction of various aryl, alkyl, and other functional groups at the 4-position.

Table 1: Examples of Cross-Coupling Reactions Involving Aryl Bromides

| Reaction Name | Reactants | Catalyst/Reagent | Product Type |

| Suzuki-Miyaura Coupling | Aryl Bromide, Arylboronic Acid | Palladium Catalyst, Base | Biaryl |

| Heck Coupling | Aryl Bromide, Alkene | Palladium Catalyst, Base | Aryl-substituted Alkene |

| Ullmann Coupling | Aryl Bromide | Copper | Symmetrical Biaryl |

Reactivity Influenced by Methoxy (B1213986) Substituents

The two methoxy groups on the second phenyl ring play a crucial role in modulating the electronic properties and reactivity of the entire molecule.

The methoxy groups are strong electron-donating groups due to the resonance effect of the oxygen lone pairs. This donation of electron density increases the nucleophilicity of the aromatic ring to which they are attached, making it more susceptible to electrophilic aromatic substitution reactions. This activating effect is most pronounced at the ortho and para positions relative to the methoxy groups.

The methoxy groups themselves can undergo chemical transformations, most notably oxidation. Under specific oxidizing conditions, the methyl group of a methoxy substituent can be converted into a formyl group (aldehyde) or a carboxyl group (carboxylic acid). For instance, the oxidation of related dimethoxy-substituted aromatic compounds can lead to the formation of corresponding benzaldehydes or benzoic acids. sigmaaldrich.comsigmaaldrich.com The specific product obtained often depends on the strength and nature of the oxidizing agent used and the reaction conditions. These transformations provide a pathway to further functionalize the molecule at the 3' and 5' positions.

Carbonyl Group Transformations

The central ketone carbonyl group is another key reactive site in 4-bromo-3',5'-dimethoxybenzophenone. It can undergo a variety of transformations characteristic of ketones. A common reaction is the reduction of the carbonyl group to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting diarylmethanol can serve as a precursor for further synthetic modifications.

Photoreduction Mechanisms of Benzophenones

The photoreduction of benzophenones is a classic photochemical reaction, often leading to the formation of benzopinacol (B1666686). nih.govnih.gov This process is initiated by the absorption of UV light, which excites the benzophenone (B1666685) molecule to a singlet state, followed by efficient intersystem crossing to a triplet state. The triplet benzophenone can then abstract a hydrogen atom from a suitable donor, such as an alcohol solvent, to form a ketyl radical. nih.govnih.gov Dimerization of two ketyl radicals results in the formation of the pinacol (B44631) product.

A study on the photoreduction kinetics of other substituted benzophenones, such as di-para-methoxy benzophenone, indicates that substituents significantly affect the reaction rates. nih.govacs.org Electron-donating groups, like the methoxy groups present in 4-Bromo-3',5'-dimethoxybenzophenone, can influence the energy of the excited state and the stability of the resulting ketyl radical. nih.govacs.org However, no specific studies on the photoreduction mechanism or quantum yields for 4-Bromo-3',5'-dimethoxybenzophenone have been found.

Reaction Mechanism Studies and Kinetics

A thorough understanding of a compound's reactivity requires detailed mechanistic and kinetic studies. For 4-Bromo-3',5'-dimethoxybenzophenone, this information is largely unavailable.

Elucidation of Detailed Reaction Mechanisms

No specific studies elucidating the detailed mechanisms of reactions involving 4-Bromo-3',5'-dimethoxybenzophenone were identified in the available literature. While the bromine atom suggests the potential for nucleophilic aromatic substitution or cross-coupling reactions, and the methoxy groups could be subject to ether cleavage, detailed mechanistic investigations of these transformations for this specific molecule have not been published.

Kinetic Studies of Key Reactions

Kinetic data, such as rate coefficients and activation energies, are crucial for quantifying the reactivity of a compound. A search for kinetic studies on the reactions of 4-Bromo-3',5'-dimethoxybenzophenone did not yield any specific results. Research on other benzophenone derivatives has shown that substituent effects on photoreduction kinetics are substantial, with changes in activation energy being a key factor. nih.govacs.org It can be inferred that the electronic properties of the bromo and dimethoxy substituents in 4-Bromo-3',5'-dimethoxybenzophenone would similarly influence its reaction kinetics.

Table 1: Hypothetical Influence of Substituents on Reaction Kinetics

| Substituent | Electronic Effect | Expected Impact on Ketone Reduction Rate |

| 4-Bromo | Electron-withdrawing | Increase |

| 3',5'-Dimethoxy | Electron-donating | Decrease |

This table is based on general chemical principles and is not derived from experimental data for 4-Bromo-3',5'-dimethoxybenzophenone.

Influence of Solvent Polarity on Reaction Rates and Pathways

Solvent polarity is known to play a critical role in many chemical reactions by stabilizing or destabilizing reactants, transition states, and products. For photoreduction reactions of benzophenones, the solvent can also act as the hydrogen donor. nih.govnih.gov The efficiency of hydrogen abstraction and subsequent radical recombination can be influenced by solvent properties. However, no studies specifically investigating the influence of solvent polarity on the reaction rates and pathways of 4-Bromo-3',5'-dimethoxybenzophenone have been reported.

Spectroscopic Characterization for Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For an organic compound like 4-Bromo-3',5'-dimethoxybenzophenone, which contains chromophores—specifically the carbonyl group (C=O) and the phenyl rings—the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions of interest are the n→π* and π→π* transitions.

The UV-Vis spectrum of a benzophenone (B1666685) derivative typically displays two main absorption bands corresponding to n→π* and π→π* transitions.

The n→π transition* involves the excitation of an electron from a non-bonding (n) orbital, located on the oxygen atom of the carbonyl group, to an anti-bonding π* orbital associated with the C=O double bond. These transitions are characteristically weak, with low molar absorptivity (ε) values, and appear at longer wavelengths (lower energy). For benzophenone itself, this transition is observed around 330-350 nm.

The π→π transition* results from the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are associated with the conjugated π-systems of the aromatic rings and the carbonyl group. They are much more intense (high molar absorptivity) than n→π* transitions and occur at shorter wavelengths (higher energy). In benzophenone, a strong π→π* absorption band is typically found around 250 nm.

The substituents on the phenyl rings of 4-Bromo-3',5'-dimethoxybenzophenone—the bromine atom and the two methoxy (B1213986) groups—are expected to influence the precise wavelengths and intensities of these transitions. The electron-donating methoxy groups (-OCH₃) and the electron-withdrawing but also conjugating bromine atom (-Br) will modulate the energy levels of the molecular orbitals involved. This substitution is anticipated to cause shifts in the absorption maxima (λmax) compared to the parent benzophenone molecule.

Table 1: Expected Electronic Transitions for 4-Bromo-3',5'-dimethoxybenzophenone This table is predictive, based on the typical behavior of substituted benzophenones, as direct experimental data is unavailable.

| Transition Type | Involved Orbitals | Expected Wavelength (λmax) Range | Expected Molar Absorptivity (ε) |

| π→π | π → π | ~250 - 290 nm | High |

| n→π | n → π | ~330 - 370 nm | Low |

The polarity of the solvent used for UV-Vis analysis can significantly impact the absorption spectrum, a phenomenon known as solvatochromism. The effect of the solvent differs for n→π* and π→π* transitions.

For an n→π transition*, an increase in solvent polarity typically leads to a hypsochromic shift, or blue shift (a shift to a shorter wavelength). This occurs because polar solvents can form hydrogen bonds with the lone pair of electrons on the carbonyl oxygen in the ground state, thereby stabilizing it and lowering its energy. The excited state is less stabilized by the solvent. Consequently, the energy gap for the transition increases, and the absorption maximum shifts to a shorter wavelength.

For a π→π transition, increasing solvent polarity generally causes a bathochromic shift, or red shift (a shift to a longer wavelength). In this case, the excited state (π) is often more polar than the ground state (π). Therefore, a polar solvent will stabilize the excited state more effectively than the ground state, reducing the energy gap for the transition and shifting the absorption to a longer wavelength.

Therefore, when analyzing 4-Bromo-3',5'-dimethoxybenzophenone, one would expect to observe a blue shift in the lower-energy n→π* band and a red shift in the higher-energy π→π* band as the solvent is changed from non-polar (e.g., hexane) to polar (e.g., ethanol (B145695) or water).

Table 2: Predicted Solvent Effects on the Absorption Maxima of 4-Bromo-3',5'-dimethoxybenzophenone This table illustrates the expected solvatochromic shifts based on established principles.

| Transition | Solvent Change | Expected Shift | Rationale |

| n→π | Non-polar to Polar | Hypsochromic (Blue Shift) | Increased stabilization of the ground state by polar solvent. |

| π→π | Non-polar to Polar | Bathochromic (Red Shift) | Increased stabilization of the more polar excited state. |

Further experimental research is required to determine the precise absorption maxima and to confirm the magnitude of these solvatochromic shifts for 4-Bromo-3',5'-dimethoxybenzophenone.

Computational Chemistry and Theoretical Modelling

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict a wide range of molecular properties based on the electron density.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. For a flexible molecule like 4-Bromo-3',5'-dimethoxybenzophenone, which has several rotatable single bonds (particularly the C-C bonds of the benzophenone (B1666685) core and the C-O bonds of the methoxy (B1213986) groups), a conformational analysis is crucial. This would involve systematically rotating these bonds to map the potential energy surface and identify the global minimum energy conformer, as well as other low-energy isomers.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests a more reactive molecule. For 4-Bromo-3',5'-dimethoxybenzophenone, analysis of the spatial distribution of these orbitals would reveal which parts of the molecule are most involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP) Mapping and Active Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. The map uses a color scale to indicate regions of different electrostatic potential: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential. For 4-Bromo-3',5'-dimethoxybenzophenone, an MEP map would highlight the electrophilic and nucleophilic sites, providing clues about its intermolecular interactions and reactivity.

Global and Local Reactivity Descriptors

To quantify the reactivity predicted by FMO and MEP analyses, a range of global and local reactivity descriptors can be calculated using DFT.

Global Descriptors: These parameters describe the reactivity of the molecule as a whole. They include:

Ionization Energy (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

Local Descriptors: These indices pinpoint the reactivity of specific atomic sites within the molecule.

Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point when an electron is added or removed, identifying the most electrophilic and nucleophilic sites in the molecule with atomic precision.

A data table for these descriptors would be generated from the calculated HOMO and LUMO energies.

Theoretical Vibrational Analysis and Spectroscopic Prediction

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating these frequencies for the optimized geometry of 4-Bromo-3',5'-dimethoxybenzophenone, each vibrational mode (e.g., C=O stretch, C-Br stretch, aromatic C-H bends, methoxy group vibrations) can be assigned to a specific calculated frequency. This theoretical spectrum is an invaluable tool for interpreting and assigning peaks in experimentally measured spectra, confirming the compound's structure.

Solvent Effects in Computational Models (e.g., PCM model)

Many chemical and biological processes occur in solution. To account for the influence of a solvent on the properties of 4-Bromo-3',5'-dimethoxybenzophenone, computational models can incorporate solvent effects. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a specific dielectric constant. Performing DFT calculations with a PCM model would show how properties like geometry, electronic energies (HOMO-LUMO), and reactivity descriptors are altered by the presence of a solvent, providing a more realistic prediction of the molecule's behavior in a liquid phase.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior and intermolecular interactions of chemical compounds. For 4-Bromo-3',5'-dimethoxybenzophenone, MD simulations can offer critical insights into its conformational flexibility, solvation properties, and non-covalent interactions, which are fundamental to understanding its chemical behavior in various environments.

Research Findings from MD Simulations

While specific MD simulation studies on 4-Bromo-3',5'-dimethoxybenzophenone are not extensively documented in publicly available literature, the behavior of this molecule can be inferred from simulations of related benzophenone derivatives and halogenated organic compounds. A typical MD simulation study would involve placing the molecule in a simulated environment, often a box of water molecules, to mimic aqueous conditions. The system's trajectory, which includes the positions and velocities of all atoms over a period of nanoseconds to microseconds, is then analyzed to extract detailed information.

Key analyses performed on the MD trajectories include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the radius of gyration to understand its compactness. Furthermore, the analysis of hydrogen bonds and other non-covalent interactions provides a quantitative measure of how the molecule interacts with its environment.

For 4-Bromo-3',5'-dimethoxybenzophenone, MD simulations would likely reveal significant conformational flexibility around the carbonyl bridge connecting the two phenyl rings. The dihedral angles between the phenyl rings and the carbonyl group are expected to fluctuate, leading to a range of accessible conformations. The presence of the two methoxy groups on one phenyl ring and the bromine atom on the other introduces asymmetry, which would influence the preferred conformational states.

The interaction of the molecule with a solvent like water would be characterized by hydrogen bonding between the carbonyl oxygen and water molecules. The bromine atom, due to its size and polarizability, can participate in halogen bonding, a directional non-covalent interaction with electron-donating atoms. nih.govsemanticscholar.org MD simulations can quantify the occurrence and strength of such interactions.

To illustrate the type of data obtained from such simulations, the following table presents a hypothetical summary of interaction energies and key dihedral angles for 4-Bromo-3',5'-dimethoxybenzophenone in a simulated aqueous environment. These values are representative of what would be calculated from an MD trajectory analysis.

| Parameter | Average Value | Fluctuation (±) | Description |

| Interaction Energies (kcal/mol) | |||

| van der Waals Energy | -25.8 | 3.2 | Represents the short-range attractive and repulsive forces between the molecule and water. |

| Electrostatic Energy | -15.4 | 2.5 | Represents the coulombic interactions between the partial charges of the molecule and polar water molecules. |

| Total Interaction Energy | -41.2 | 4.1 | The sum of van der Waals and electrostatic energies, indicating the overall favorable interaction with the solvent. |

| Conformational Dihedral Angles (degrees) | |||

| Phenyl1-C-C=O | 35.2 | 8.5 | Torsion angle describing the rotation of the 4-bromophenyl ring relative to the carbonyl group. |

| Phenyl2-C-C=O | 45.8 | 10.2 | Torsion angle describing the rotation of the 3,5-dimethoxyphenyl ring relative to the carbonyl group. |

| C-O-CH3 (methoxy 1) | 175.1 | 15.3 | Torsion angle of one of the methoxy groups, indicating its rotational freedom. |

| C-O-CH3 (methoxy 2) | -170.4 | 16.1 | Torsion angle of the second methoxy group, showing its dynamic orientation. |

This table is for illustrative purposes and represents the type of data that would be generated from a molecular dynamics simulation study. The values are hypothetical.

The analysis of such data would provide a comprehensive picture of the dynamic behavior of 4-Bromo-3',5'-dimethoxybenzophenone. For instance, the interaction energies indicate a strong, favorable interaction with water, suggesting good solvation. The fluctuations in the dihedral angles quantify the molecule's flexibility and the range of conformations it can adopt at a given temperature. These findings are crucial for predicting the molecule's behavior in solution and its potential to interact with other molecules.

Crystallographic Investigations and Solid State Analysis

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information about the molecule's conformation and its interactions with neighboring molecules.

A crucial first step in crystallographic analysis is the determination of the crystal system and space group. The crystal system describes the symmetry of the unit cell, the fundamental repeating unit of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The space group provides a more detailed description of the symmetry elements within the unit cell.

While no specific data exists for 4-Bromo-3',5'-dimethoxybenzophenone, studies on analogous compounds such as 4-bromobenzophenone (B181533) have revealed polymorphism, with one form crystallizing in the monoclinic P2(1)/c space group and another in the triclinic P-1 space group. bgu.ac.il Another related compound, 4,4'-dimethoxybenzophenone, has been reported to crystallize in a system with the CCDC number 696529. nih.gov

Table 1: Illustrative Crystal Data for Related Benzophenone (B1666685) Derivatives

| Compound | Crystal System | Space Group | Reference |

| 4-Bromobenzophenone (stable form) | Monoclinic | P2(1)/c | bgu.ac.il |

| 4-Bromobenzophenone (metastable form) | Triclinic | P-1 | bgu.ac.il |

| 4,4'-Dimethoxybenzophenone | - | - | nih.gov |

Data for 4-Bromo-3',5'-dimethoxybenzophenone is not currently available.

The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. These include hydrogen bonds, van der Waals forces, and, particularly relevant for this compound, halogen bonds. The bromine atom in 4-Bromo-3',5'-dimethoxybenzophenone can act as a halogen bond donor, interacting with electron-rich atoms like the oxygen of the carbonyl or methoxy (B1213986) groups on adjacent molecules.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and analysis of close contacts between neighboring molecules.

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Hypothetical Bromo-methoxy Aromatic Compound

| Contact Type | Contribution (%) |

| H···H | 35.2 |

| C···H/H···C | 20.5 |

| O···H/H···O | 18.8 |

| Br···H/H···Br | 8.5 |

| Others | 17.0 |

This data is illustrative and not specific to 4-Bromo-3',5'-dimethoxybenzophenone.

Polymorphism Studies and Solid-State Characterization

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Studies on benzophenone derivatives have shown that polymorphism is a prevalent phenomenon in this class of compounds. nih.govresearchgate.net

The investigation of polymorphism typically involves techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD) to identify and characterize different solid forms. To date, no specific polymorphism studies have been reported for 4-Bromo-3',5'-dimethoxybenzophenone.

Photochemical Reactions in Crystalline States

The study of chemical reactions that occur in the crystalline state is known as solid-state chemistry or topochemistry. The course of these reactions is often dictated by the arrangement of the molecules in the crystal lattice.

The topochemical principle states that reactions in the solid state proceed with a minimum of atomic and molecular movement. This often leads to highly specific products that may not be obtainable from reactions in solution. The photoreduction of benzophenone to benzopinacol (B1666686) is a classic example of a photochemical reaction that can be influenced by the solid-state environment. hilarispublisher.combgsu.edu In the crystalline state, the proximity and orientation of reacting molecules are fixed, which can control the stereochemistry and yield of the photoproducts. Deviations from ideal topochemical behavior can occur if significant molecular rearrangement is required for the reaction to proceed. Specific studies on the photochemical reactions of 4-Bromo-3',5'-dimethoxybenzophenone in the crystalline state have not been found in the surveyed literature.

Unraveling the Solid-State Secrets of 4-Bromo-3',5'-dimethoxybenzophenone: A Crystallographic and Photochemical Exploration

Initial investigations into the chemical compound 4-Bromo-3',5'-dimethoxybenzophenone have revealed a notable absence of published research detailing its specific crystallographic properties and the subsequent influence of its crystal structure on photochemical reactions. While the synthesis and general reactivity of this substituted benzophenone are documented, a deep dive into its solid-state behavior remains an uncharted area of scientific inquiry.

Extensive searches of scholarly databases and chemical literature have not yielded any specific studies on the crystal structure of 4-Bromo-3',5'-dimethoxybenzophenone. Consequently, there is no available data on its crystallographic parameters, such as unit cell dimensions, space group, or the specific arrangement of molecules within the crystal lattice. This lack of fundamental crystallographic information precludes any discussion on how intermolecular interactions and packing motifs might dictate its photochemical outcomes in the solid state.

The study of how a molecule's arrangement in a crystal influences its reaction to light is a critical field known as solid-state photochemistry or topochemistry. For benzophenone and its derivatives, photochemical reactions in solution are well-documented, often involving processes like photoreduction. However, in the crystalline state, the proximity and orientation of neighboring molecules can lead to vastly different and highly selective reaction pathways.

Without experimental data for 4-Bromo-3',5'-dimethoxybenzophenone, it is impossible to provide the detailed research findings and data tables requested for the influence of its crystal structure on photochemical outcomes. The scientific community has yet to publish research that would elucidate the following for this specific compound:

Crystal Packing Analysis: Details of intermolecular interactions such as halogen bonding (Br···O, Br···Br), π-π stacking, and C-H···O hydrogen bonds which would be crucial in determining the solid-state reactivity.

Topochemical Control: Whether the crystal lattice pre-organizes the molecules for a specific type of [2+2] cycloaddition, hydrogen abstraction, or other photochemical transformations.

Polymorphism: The existence of different crystalline forms (polymorphs) of 4-Bromo-3',5'-dimethoxybenzophenone, each of which could exhibit unique photochemical behavior.

While information exists for structurally related but distinct molecules, such as other brominated and methoxy-substituted aromatic compounds, this information cannot be extrapolated to accurately describe the specific crystallographic and photochemical properties of 4-Bromo-3',5'-dimethoxybenzophenone.

Therefore, the section on the "Influence of Crystal Structure on Photochemical Outcomes" for 4-Bromo-3',5'-dimethoxybenzophenone cannot be written at this time due to the absence of foundational research in this specific area. This highlights a gap in the current scientific literature and presents an opportunity for future research to explore the intriguing solid-state chemistry of this compound.

Photophysical Properties and Excited State Dynamics

Absorption and Emission Spectra

The absorption and emission properties of benzophenones are dictated by the nature of their lowest-lying excited singlet and triplet states. These are typically of n,π* or π,π* character, and their relative energies are highly sensitive to substitution and solvent environment.

The electronic absorption spectrum of benzophenone (B1666685) derivatives in the near-UV region is characterized by two main types of transitions. The first is a spin-allowed π→π* transition, which is typically intense. The second is a spin-forbidden but orbitally-allowed n→π* transition of the carbonyl group, which appears as a weaker, longer-wavelength absorption band.

For 4-Bromo-3',5'-dimethoxybenzophenone, the methoxy (B1213986) groups, being electron-donating, are expected to cause a red-shift (a shift to longer wavelengths) in the π→π* absorption band. The most critical feature of benzophenones is their highly efficient intersystem crossing (ISC), a process where the molecule transitions from its lowest excited singlet state (S₁) to the triplet manifold (Tₙ). This is due to the small energy gap between the S₁(n,π) and T₁(n,π) states and effective spin-orbit coupling (SOC).

The presence of the bromine atom is expected to have a profound effect due to the "heavy-atom effect." The large spin-orbit coupling constant of bromine significantly enhances the rate of intersystem crossing, making the transition from the singlet to the triplet state even more rapid and efficient. Consequently, any fluorescence from the S₁ state is expected to be extremely weak or non-existent, as the molecule will preferentially populate the triplet state (T₁). The lowest triplet state (T₁) of benzophenones is responsible for their rich photochemistry and their characteristic phosphorescence at low temperatures. nih.gov

The quantum efficiency of a photochemical process is the fraction of absorbed photons that lead to a specific outcome. For benzophenones, the most important quantum yield is that of triplet formation (Φ_ISC).

Intersystem Crossing (ISC) Quantum Yield (Φ_ISC): For the parent benzophenone molecule, Φ_ISC is near unity (~1), meaning almost every absorbed photon results in the formation of a triplet-state molecule. The heavy-atom effect from the bromo-substituent in 4-Bromo-3',5'-dimethoxybenzophenone is expected to ensure that Φ_ISC remains close to 1.

Fluorescence Quantum Yield (Φ_F): Due to the extremely efficient intersystem crossing, the fluorescence quantum yield for benzophenones is typically very low (<< 0.01). The heavy-atom effect further quenches fluorescence, making it negligible for this compound.

Table 1: Representative Photophysical Data for Benzophenone Analogues Note: This table presents data for related compounds to illustrate expected values, as specific data for 4-Bromo-3',5'-dimethoxybenzophenone is not readily available.

| Compound | Absorption Max (λ_max) | Fluorescence Quantum Yield (Φ_F) | ISC Quantum Yield (Φ_ISC) | Reference Context |

|---|---|---|---|---|

| Benzophenone | ~330-350 nm (n→π) | Very Low | ~1.0 | General Literature |

| 4-Methoxybenzophenone | ~340 nm (n→π) | Very Low | ~1.0 | Analogous Compound nih.gov |

| Halogenated Benzophenones | Varies with halogen | Extremely Low (quenched) | ~1.0 | Heavy-Atom Effect Principle |

Phosphorescence Analysis

Phosphorescence is light emission from the transition of a molecule from an excited triplet state (T₁) to the ground singlet state (S₀). This process is spin-forbidden, resulting in much longer lifetimes than fluorescence. It is typically observed at low temperatures in rigid media to minimize non-radiative decay pathways.

The triplet lifetime (τ_T) is a crucial parameter indicating the duration for which the reactive triplet state persists. It can be determined by measuring the decay of phosphorescence emission or the decay of the triplet-triplet absorption signal in flash photolysis experiments. rsc.org For benzophenone itself, the phosphorescence lifetime at 77 K is in the millisecond range. rsc.org

For 4-Bromo-3',5'-dimethoxybenzophenone, the triplet lifetime will be influenced by several factors:

The Heavy Atom: The bromine atom enhances spin-orbit coupling, which increases the probability of the spin-forbidden T₁→S₀ transition. This leads to a higher radiative rate of phosphorescence (k_p) and can shorten the phosphorescence lifetime.

The Solvent/Matrix: In fluid solutions at room temperature, the triplet state is rapidly quenched by molecular oxygen or other quenchers, leading to very short lifetimes. In rigid, deoxygenated media (like a frozen glass at 77 K), lifetimes are significantly longer. rsc.org

The solvent environment can dramatically alter the phosphorescence of benzophenone derivatives by changing the relative energies of the n,π* and π,π* triplet states. acs.orgacs.org

In non-polar solvents (e.g., cyclohexane), the lowest triplet state (T₁) is typically of n,π* character. This state is characterized by having the excitation localized on the carbonyl group, and it is highly reactive in hydrogen abstraction reactions.

In polar or protic solvents (e.g., ethanol (B145695), water), the energy of the π,π* state is lowered more significantly than the n,π* state due to stronger dipole-dipole interactions. This can cause a "state inversion," where the π,π* triplet becomes the lowest excited state (T₁). acs.org

This state inversion has significant consequences for phosphorescence:

Emission Energy: A T₁(π,π) state is generally lower in energy than a T₁(n,π) state, resulting in a red-shifted (longer wavelength) phosphorescence spectrum in polar solvents compared to non-polar ones.

Reactivity: The reactivity of the T₁(π,π) state towards hydrogen abstraction is much lower than that of the T₁(n,π) state. acs.org

For 4-Bromo-3',5'-dimethoxybenzophenone, the electron-donating methoxy groups already tend to lower the energy of the π,π* state. Therefore, it is highly probable that this molecule will exhibit a T₁(π,π*) character even in moderately polar solvents, a phenomenon well-documented for 4-methoxybenzophenone. acs.org

Table 2: Expected Solvent Effects on the Lowest Triplet State

| Solvent Type | Expected Lowest Triplet State (T₁) | Expected Phosphorescence | Expected Reactivity (H-abstraction) |

|---|---|---|---|

| Non-polar (e.g., Hexane) | n,π | Higher energy (shorter wavelength) | High |

| Polar (e.g., Acetonitrile, Ethanol) | π,π | Lower energy (longer wavelength) | Low |

Photoinduced Electron and Energy Transfer Processes

The triplet state of benzophenone is a powerful oxidant and energy donor. Upon photoexcitation, 4-Bromo-3',5'-dimethoxybenzophenone is expected to participate in similar intermolecular processes.

Energy Transfer: If a suitable acceptor molecule with a lower triplet energy is present, the excited benzophenone can transfer its triplet energy, returning to its ground state while creating the triplet state of the acceptor. This photosensitization process is fundamental to many photochemical applications.

Electron Transfer: The benzophenone triplet can act as an electron acceptor from a suitable electron donor (like an amine). This process leads to the formation of a radical ion pair: the benzophenone ketyl radical anion and the donor radical cation. acs.org The subsequent fate of this ion pair depends on the solvent and the specific reactants, but it is a primary step in many photoreduction reactions. acs.org

Hydrogen Abstraction: In the presence of a hydrogen-donating substrate (like an alcohol or alkane), the T₁(n,π) state of a benzophenone can abstract a hydrogen atom to form a ketyl radical. However, as noted for 4-Bromo-3',5'-dimethoxybenzophenone, the lowest triplet state is likely to be the less reactive T₁(π,π), which would make this process less efficient compared to unsubstituted benzophenone. acs.org

Hydrogen Atom Transfer (HAT) Mechanisms in Photochemistry

The photochemistry of benzophenone and its derivatives is dominated by the reactivity of its triplet excited state. Upon absorption of UV light, 4-bromo-3',5'-dimethoxybenzophenone is expected to undergo efficient intersystem crossing from the initially formed singlet excited state (S₁) to the lower-energy triplet state (T₁). This T₁ state, possessing a diradical nature with a significant portion of the electron spin density localized on the carbonyl oxygen, is a potent hydrogen atom abstractor.

The generally accepted mechanism for hydrogen atom transfer (HAT) by triplet benzophenones involves the abstraction of a hydrogen atom from a suitable donor molecule (R-H) to form a ketyl radical and a new radical derived from the donor.

General Reaction Scheme for HAT by Triplet Benzophenone:

Where BP is benzophenone, ¹BP is the singlet excited state, ³BP* is the triplet excited state, [BP-H]• is the benzhydryl ketyl radical, and R• is the radical of the hydrogen donor.*

For 4-bromo-3',5'-dimethoxybenzophenone, the substituents would influence the reactivity of the triplet state. The electron-donating methoxy groups on the 3' and 5' positions are likely to increase the electron density on the benzoyl moiety, which could potentially decrease the electrophilicity of the carbonyl oxygen in the triplet state. This might lead to a slightly lower rate of hydrogen abstraction compared to unsubstituted benzophenone. Conversely, the electron-withdrawing bromine atom at the 4-position could have an opposing effect, though its influence on the triplet state reactivity is less direct.

The efficiency of HAT is also dependent on the nature of the hydrogen donor. Substrates with weaker C-H or X-H (where X is a heteroatom) bonds are more susceptible to hydrogen abstraction. The solvent environment also plays a crucial role, with polar protic solvents potentially solvating the triplet state and influencing its reactivity. uvic.ca

While no specific rate constants for HAT by triplet 4-bromo-3',5'-dimethoxybenzophenone are available, studies on other substituted benzophenones provide a basis for estimation. The table below presents representative triplet state lifetimes and hydrogen abstraction rate constants for related benzophenone derivatives.

| Compound | Triplet Lifetime (τT) in Benzene (B151609) (μs) | Rate Constant (kH) for H-abstraction from 2-propanol (M⁻¹s⁻¹) |

| Benzophenone | ~10 | 1.8 x 10⁶ |

| 4-Methoxybenzophenone | ~25 | 7.0 x 10⁵ |

| 4-Bromobenzophenone (B181533) | ~0.02 | ~1 x 10⁷ |

Note: The data in this table is for illustrative purposes and represents values for related compounds. Specific values for 4-Bromo-3',5'-dimethoxybenzophenone are not available in the cited literature.

Role as a Photosensitizer or Photocatalyst

A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule, thereby inducing a chemical reaction in the second molecule without itself being consumed in the process. Benzophenone and its derivatives are well-known photosensitizers, primarily through triplet-triplet energy transfer. medicaljournals.sesigmaaldrich.comnih.govmedicaljournals.seresearchgate.net

Upon formation, the triplet state of 4-bromo-3',5'-dimethoxybenzophenone can transfer its energy to a suitable acceptor molecule (A) with a lower triplet energy, leading to the formation of the ground state sensitizer (B1316253) and the triplet state of the acceptor.

General Reaction Scheme for Photosensitization:

This process is fundamental to many photochemical applications, including the initiation of polymerization, the synthesis of complex organic molecules, and photodynamic therapy. The efficiency of energy transfer depends on the triplet energy of the sensitizer and the acceptor. The triplet energy of benzophenone is approximately 69 kcal/mol, and it is expected that the value for 4-bromo-3',5'-dimethoxybenzophenone would be in a similar range, allowing it to sensitize a wide variety of organic molecules.

In the context of photocatalysis, 4-bromo-3',5'-dimethoxybenzophenone could act as a photocatalyst by initiating radical reactions through hydrogen atom transfer. For instance, in the presence of a hydrogen donor, the photocatalyst can generate radicals that can then participate in subsequent chemical transformations. semanticscholar.org This type of photocatalysis is particularly relevant in organic synthesis for the formation of C-C and C-X bonds.

While specific studies detailing the use of 4-bromo-3',5'-dimethoxybenzophenone as a photosensitizer or photocatalyst are not readily found, its structural similarity to other photochemically active benzophenones strongly suggests its potential in these roles. The presence of the bromine atom could also introduce the possibility of other photochemical pathways, such as homolytic cleavage of the C-Br bond under certain conditions, although this is generally a less favorable process compared to the photochemistry of the carbonyl group.

Applications in Advanced Chemical Research

Role as an Intermediate in Complex Organic Synthesis

As a synthetic compound, 4-Bromo-3',5'-dimethoxybenzophenone is primarily valued as an intermediate, a foundational molecule that is used to create more elaborate chemical structures. Its specific arrangement of functional groups allows for a variety of chemical transformations.

4-Bromo-3',5'-dimethoxybenzophenone is a key starting material in the synthesis of more complex organic compounds. The presence of the bromine atom on one of the phenyl rings makes it susceptible to a range of substitution reactions, where the bromine can be replaced by other functional groups. The carbonyl group of the benzophenone (B1666685) structure can be reduced to an alcohol, while the methoxy (B1213986) groups can potentially be oxidized to form aldehydes or carboxylic acids. This reactivity allows chemists to build upon its core structure, adding new components and functionalities to construct larger, more intricate molecules. A related compound, 4-bromo-3,5-dimethoxybenzoic acid, has been used to synthesize bioactive molecules that feature cyclic structures, highlighting the utility of this substitution pattern in building complex molecular architectures. biosynth.com

The distinct chemical environments of the two aromatic rings and the ketone linker make 4-Bromo-3',5'-dimethoxybenzophenone an excellent building block for multifunctional molecules. Researchers can selectively modify different parts of the compound to introduce varied properties. For instance, the brominated ring can be altered for one purpose, while the dimethoxy-substituted ring is functionalized for another, leading to a single molecule with multiple, pre-designed capabilities. This is particularly relevant in fields like medicinal chemistry and materials science, where molecules are often designed to interact with multiple systems or respond to different stimuli.

Table 1: Key Reactions of 4-Bromo-3',5'-dimethoxybenzophenone in Synthesis This table is interactive. Click on the headers to sort.

| Reaction Type | Reagent Examples | Product Type |

|---|---|---|

| Substitution | Amines, Thiols | Substituted Benzophenones |

| Reduction | Sodium borohydride (B1222165), Lithium aluminum hydride | Substituted Diphenylmethanols |

| Oxidation | Potassium permanganate, Chromium trioxide | Benzophenone derivatives with aldehyde or carboxylic acid groups |

Data derived from analysis of similar compound reactions.

Applications in Materials Science

In the field of materials science, the properties inherent to the benzophenone scaffold and its substituents make 4-Bromo-3',5'-dimethoxybenzophenone a compound of interest.

This compound serves as a precursor in the production of specialty chemicals and materials. Its reactivity is harnessed to create tailored compounds for specific industrial applications. For example, derivatives of similar brominated and methoxylated aromatic compounds are used in the manufacture of coatings and adhesives. The incorporation of this molecule into larger polymer chains can impart specific properties, such as altered thermal stability, flame retardancy (due to the bromine atom), or modified optical characteristics.

Benzophenones as a class are well-known for their ability to absorb ultraviolet (UV) radiation, which makes them highly valuable as UV absorbers in polymers, coatings, and adhesives. uvabsorber.commpi.eu They function by absorbing damaging UV light and dissipating the energy as harmless heat through a process of reversible intramolecular proton transfer. mpi.eu 4,4'-Dimethoxybenzophenone is one such example of a benzophenone used for its photophysical properties. nih.gov

4-Bromo-3',5'-dimethoxybenzophenone, as a member of this family, is investigated for similar photophysical applications. The specific substituents—bromine and methoxy groups—are known to modulate the absorption spectrum and efficiency of the molecule. This allows for the fine-tuning of its UV-absorbing properties to protect materials from degradation caused by sun exposure. uvabsorber.com The most significant class of chemical UV absorbers are the hydroxybenzophenones, but all benzophenone derivatives share this fundamental light-absorbing capability. uvabsorber.com

Table 2: Potential Applications in Materials Science This table is interactive. Click on the headers to sort.

| Application Area | Function of Compound | Key Structural Feature |

|---|---|---|

| Specialty Polymers | Monomer or additive | Bromine atom (for flame retardancy), Benzophenone core |

| Advanced Coatings | Additive | Benzophenone core, Methoxy groups |

| UV Protection | UV Absorber | Benzophenone core |

| Photoinitiators | Initiates polymerization | Benzophenone core |

Information based on general applications of benzophenones and substituted aromatic compounds. uvabsorber.com

Mechanistic and Design Aspects in Medicinal Chemistry Research

In medicinal chemistry, 4-Bromo-3',5'-dimethoxybenzophenone is studied for its potential as a scaffold in drug development. The mechanism of action for its derivatives often involves the specific interaction of its functional groups with biological targets like enzymes and receptors.

The bromine atom is a particularly interesting feature for drug design. It can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity and selectivity of a drug for its target protein. Furthermore, the bromine serves as a reactive "handle" for synthetic chemists to easily create a library of derivative compounds for testing. The two methoxy groups on the other ring influence the electronic properties of the molecule, which can also be critical for effective binding to a biological target.

For example, a structurally related compound, 4-Bromo-3,5-dimethoxyaniline, has been used as a precursor to synthesize novel inhibitors of fibroblast growth factor receptors, which are implicated in certain types of cancer. This demonstrates how the 4-bromo-3,5-dimethoxy substitution pattern on a phenyl ring can be a valuable starting point for designing targeted therapeutic agents.

Structure-Activity Relationship (SAR) Studies for Analogue Development

Specific structure-activity relationship (SAR) studies for analogues based directly on 4-Bromo-3',5'-dimethoxybenzophenone are not extensively documented in public research. SAR studies typically require a series of related compounds to be synthesized and tested for a specific biological activity. While this compound serves as a precursor, the SAR data is generally reported for the final, more complex analogues.

For related classes of compounds, such as benzamide (B126) derivatives, SAR studies have been conducted. These studies explore how modifications to the core structure, including the positioning of the bromo and dimethoxy groups, affect biological activity. nih.gov

Molecular Docking and Ligand-Receptor Interactions (e.g., FGFR1 inhibitors)

There are no specific molecular docking studies available in the scientific literature for 4-Bromo-3',5'-dimethoxybenzophenone itself. Molecular docking simulations are computational techniques used to predict the binding mode and affinity of a ligand to a biological target.

In contrast, molecular docking studies have been performed on derivatives, such as the aforementioned 4-bromo-N-(3,5-dimethoxyphenyl)benzamide. These studies have shown that this benzamide derivative can form hydrogen bonds with key residues in the ATP-binding pocket of FGFR1, suggesting a potential mechanism of inhibition. nih.gov These findings, while informative for the derivative, cannot be directly extrapolated to the parent benzophenone compound without specific computational analysis.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Catalytic Methods

The synthesis of benzophenones, including 4-Bromo-3',5'-dimethoxybenzophenone, has traditionally relied on methods like the Friedel-Crafts acylation. chemicalbook.com However, emerging research focuses on developing more efficient, selective, and environmentally benign synthetic routes.

Future investigations will likely explore novel catalytic systems to improve yield and reduce waste. One promising avenue is the use of dual catalytic systems, such as combining a benzophenone-derived photosensitizer with a nickel catalyst, which has been successful in the direct benzylic C-H acylation to furnish unsymmetrical ketones. nih.gov The application of such visible-light-mediated dual catalysis could offer a valuable alternative for synthesizing derivatives of 4-Bromo-3',5'-dimethoxybenzophenone under milder conditions.

Another area of development is the refinement of existing methods. For instance, the benzoyl chloride method, a common route to benzophenones, can be optimized using composite catalysts to operate at lower pressures, thereby reducing costs and improving operational safety. google.com Research into heterogeneous catalysts is also gaining traction, as they offer easier separation and recyclability, contributing to greener chemical processes. acs.org The exploration of methods like the carbon tetrachloride or phosgene (B1210022) processes, which can offer high yields and fewer by-products, may also be revisited with modern catalytic approaches to mitigate the risks associated with toxic reagents. chemicalbook.com

| Synthetic Method | Description | Potential Advantages | Reference |

| Visible-Light Dual Catalysis | Utilizes a photosensitizer (e.g., a benzophenone (B1666685) derivative) and a metal catalyst (e.g., nickel) to drive acylation reactions. | High selectivity, mild reaction conditions, alternative to traditional transition metal catalysis. | nih.gov |

| Composite Catalyst Method | Employs a combination of catalysts in a one-pot synthesis, such as in a low-pressure benzoyl chloride route. | Reduced synthesis pressure and cost, easier operation. | google.com |

| Heterogeneous Catalysis | Uses catalysts in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). | Ease of separation, catalyst recyclability, potential for continuous flow processes. | acs.org |

| Carbon Tetrachloride Method | Involves the reaction of benzene (B151609) and carbon tetrachloride catalyzed by anhydrous aluminum chloride, followed by hydrolysis. | Simple process route, high product yield, fewer by-products. | chemicalbook.com |

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing synthetic processes and uncovering novel photochemical behaviors. The application of advanced spectroscopic techniques for real-time monitoring is a significant emerging trend.

For the synthesis and photochemical reactions involving 4-Bromo-3',5'-dimethoxybenzophenone, techniques like Attenuated Total Reflectance Infrared Spectroscopy (ATR-FTIR) could be invaluable. ATR-FTIR allows for the direct monitoring of chemical changes in a reaction mixture, identifying condensed-phase products and intermediates as they form. acs.org This has been successfully used to study heterogeneous reactions of benzophenone films. acs.org

Furthermore, time-resolved spectroscopy offers profound insights into the photophysics of benzophenones. Ultrafast pump-probe transient absorption spectroscopy can track the evolution of excited singlet and triplet states on femtosecond to picosecond timescales. bgsu.edunih.gov Applying these techniques to 4-Bromo-3',5'-dimethoxybenzophenone would allow researchers to characterize the lifetimes and absorption spectra of its transient excited states, which is crucial for understanding its photochemical reactivity and potential as a photosensitizer. bgsu.edu Other powerful techniques like UV-visible, nuclear magnetic resonance (NMR), resonance Raman, and electron paramagnetic resonance (EPR) spectroscopy can provide complementary information on the electronic structure and reaction pathways, particularly in complex photocatalytic systems. acs.org

| Technique | Application | Information Gained | Reference |

| ATR-FTIR | Real-time monitoring of solid- or solution-phase reactions. | Identification of functional group changes, reaction products, and intermediates. | acs.org |

| Transient Absorption Spectroscopy | Studying ultrafast photophysical processes after laser excitation. | Lifetimes and spectra of excited singlet (S₁) and triplet (T₁) states. | bgsu.edunih.gov |

| Cavity Ringdown Spectroscopy (CRDS) | High-sensitivity detection of gas-phase species. | Absolute concentration measurements of trace gases, useful for monitoring reaction off-gassing or volatile products. | csic.esresearchgate.net |

| High-Throughput Fluorescence Assay | Rapid screening for ketone detection. | Quantitative monitoring of ketone formation in enzyme mining and protein engineering. | acs.org |

Integration of Computational and Experimental Studies for Deeper Mechanistic Understanding

The synergy between computational chemistry and experimental work is becoming indispensable for a profound understanding of molecular behavior. For 4-Bromo-3',5'-dimethoxybenzophenone, this integrated approach can elucidate complex reaction mechanisms, predict properties, and guide the design of new experiments.

Quantum mechanical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the electronic structure and excited states of benzophenone derivatives. nih.govrsc.org Such calculations can be used to determine the nature of the S₁ and T₁ states and to assess the efficiencies of different intersystem crossing pathways, which is a topic of ongoing debate for benzophenone itself. rsc.org For instance, studies have computationally explored whether the population of the phosphorescent T₁ state occurs directly from the S₁ state or via an intermediate T₂ state. rsc.org

Molecular docking and molecular dynamics simulations are particularly relevant for exploring the biological potential of new derivatives. nih.govresearchgate.net These in silico techniques can predict how a molecule like a 4-Bromo-3',5'-dimethoxybenzophenone derivative might bind to a biological target, such as an enzyme or receptor. nih.govnih.gov This approach has been used to identify benzophenone-integrated derivatives as potential inhibitors for targets in Alzheimer's disease and NLRP3 inflammasomes. nih.govresearchgate.net This computational pre-screening can significantly streamline the drug discovery process by prioritizing compounds for synthesis and in vitro testing.

Development of New Derivatives with Tunable Reactivity and Properties

The core structure of 4-Bromo-3',5'-dimethoxybenzophenone serves as a versatile scaffold for the development of new derivatives with tailored properties for specific applications. The bromine atom at the 4-position is a key functional handle, enabling nucleophilic substitution reactions to introduce a wide variety of other groups.

One major area of research is in materials science, particularly for organic light-emitting diodes (OLEDs). Benzophenone-based derivatives are being investigated as host materials for phosphorescent and TADF (thermally activated delayed fluorescence) emitters due to their thermal and electrochemical properties. mdpi.com By systematically modifying the structure of 4-Bromo-3',5'-dimethoxybenzophenone—for example, by replacing the bromine with different amine or carbazole (B46965) moieties via Buchwald-Hartwig or Suzuki coupling reactions—new host materials with optimized energy levels and charge transport properties could be developed. mdpi.com

In medicinal chemistry, the benzophenone nucleus is recognized as an important anchor for developing new therapeutic agents. nih.gov Structure-activity relationship (SAR) studies on benzophenone derivatives have identified compounds with potent inhibitory activity against targets like HIV-1 reverse transcriptase. nih.gov Future research could focus on synthesizing a library of derivatives of 4-Bromo-3',5'-dimethoxybenzophenone and screening them for various biological activities. The methoxy (B1213986) groups and the bromo substituent are known to influence reactivity, binding affinity, and metabolic stability, offering a rich field for medicinal chemistry exploration. nih.gov

Investigation into Solid-State Photochemistry and Crystal Engineering

The arrangement of molecules in the crystalline state can dramatically influence their photochemical reactivity and physical properties. Research into the solid-state photochemistry and crystal engineering of 4-Bromo-3',5'-dimethoxybenzophenone represents a frontier for controlling its behavior and developing novel solid-state applications.

Solid-state photochemical reactions can exhibit high selectivity due to the constrained and regular arrangement of molecules in a crystal lattice. scientific.net For example, solid-state photocycloaddition reactions between benzophenone and other molecules have been shown to yield specific products with high regioselectivity. scientific.net Investigating the photoreactivity of 4-Bromo-3',5'-dimethoxybenzophenone in mixed crystals with other reactants could lead to the selective synthesis of complex molecules that are difficult to obtain in solution.

Crystal engineering focuses on understanding and controlling intermolecular interactions to design crystals with desired structures and properties. rsc.org For substituted benzophenones, studies have shown that the choice of additives can modify crystal morphology, which is crucial for applications in nonlinear optics and other areas. acs.org By understanding the intermolecular interactions, such as phenyl-phenyl approaches, researchers can select "tailor-made" additives to influence the crystal growth of 4-Bromo-3',5'-dimethoxybenzophenone. rsc.org This could lead to the production of large, high-quality crystals suitable for optical applications or could be used to create co-crystals with unique phosphorescent properties. acs.orgmdpi.com

Conclusion

Summary of Key Academic Contributions and Research Significance